molecular formula C25H27F3N2O2 B4062338 {1-[3-(1H-indol-3-yl)propanoyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol

{1-[3-(1H-indol-3-yl)propanoyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol

Cat. No.: B4062338
M. Wt: 444.5 g/mol
InChI Key: KCJAAXBGFXTWPT-UHFFFAOYSA-N
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Description

{1-[3-(1H-indol-3-yl)propanoyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol is a useful research compound. Its molecular formula is C25H27F3N2O2 and its molecular weight is 444.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 444.20246259 g/mol and the complexity rating of the compound is 633. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications

A study by Ozcubukcu et al. (2009) introduced a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand prepared through a Cu(I)-catalyzed alkyne-azide cycloaddition, which forms a stable complex with CuCl. This complex has shown to be an outstanding catalyst for Huisgen 1,3-dipolar cycloadditions, characterized by low catalyst loadings and compatibility with free amino groups, indicating its potential for facilitating efficient organic transformations (Salih Ozcubukcu, Erhan Ozkal, C. Jimeno, & M. A. Pericàs, 2009).

Material Science and Organic Synthesis

The electrooxidative cyclization of hydroxyamino compounds possessing a benzyl group in methanol, as discussed by Okimoto et al. (2012), involves novel synthesis pathways for creating 2-aryl-1,3-oxazinane and 2-aryl-1,3-oxazolidine derivatives. This method highlights the use of electrooxidative techniques in synthesizing cyclic compounds, which could be relevant for the synthesis or modification of complex molecules similar to the target compound (M. Okimoto, K. Ohashi, Haruki Yamamori, S. Nishikawa, M. Hoshi, & Takashi Yoshida, 2012).

Corrosion Inhibition

Research on 1,2,3-triazole derivatives, including (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol, has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic media. This application is indicative of the potential for similar compounds to be utilized in protecting metals against corrosion, which is crucial in industrial applications (Corrosion Science, 2017).

Properties

IUPAC Name

1-[4-(hydroxymethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidin-1-yl]-3-(1H-indol-3-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27F3N2O2/c26-25(27,28)20-5-3-4-18(14-20)15-24(17-31)10-12-30(13-11-24)23(32)9-8-19-16-29-22-7-2-1-6-21(19)22/h1-7,14,16,29,31H,8-13,15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJAAXBGFXTWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CC2=CC(=CC=C2)C(F)(F)F)CO)C(=O)CCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{1-[3-(1H-indol-3-yl)propanoyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol
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{1-[3-(1H-indol-3-yl)propanoyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol
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{1-[3-(1H-indol-3-yl)propanoyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol
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{1-[3-(1H-indol-3-yl)propanoyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol
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{1-[3-(1H-indol-3-yl)propanoyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol
Reactant of Route 6
{1-[3-(1H-indol-3-yl)propanoyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol

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